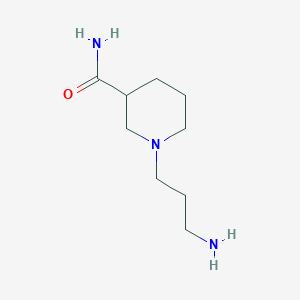

1-(3-Aminopropyl)piperidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-aminopropyl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c10-4-2-6-12-5-1-3-8(7-12)9(11)13/h8H,1-7,10H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWWRWUDJJAJCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCCN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588551 | |

| Record name | 1-(3-Aminopropyl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915919-60-7 | |

| Record name | 3-Piperidinecarboxamide, 1-(3-aminopropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915919-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Aminopropyl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Aminopropyl)piperidine-3-carboxamide: Synthesis, Properties, and Therapeutic Potential

Foreword: The Architectural Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, serving as a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable scaffold for interacting with biological targets. This guide focuses on a specific, yet promising, derivative: 1-(3-Aminopropyl)piperidine-3-carboxamide. While direct literature on this exact molecule is emerging, its structural components—the N-alkylated piperidine and the 3-carboxamide moiety—are hallmarks of compounds with significant therapeutic applications. This document will, therefore, provide a comprehensive technical overview of its known properties, a scientifically grounded proposed synthesis, and an exploration of its potential pharmacological activities by drawing parallels with closely related and well-studied analogues.

Physicochemical and Structural Properties

This compound is a heterocyclic organic compound.[2] Its core structure consists of a piperidine ring substituted at the 1-position with an aminopropyl group and at the 3-position with a carboxamide group. This unique arrangement of functional groups provides a foundation for diverse chemical interactions and potential biological activities.

| Property | Value | Source |

| CAS Number | 915919-60-7 | [2] |

| Molecular Formula | C₉H₁₉N₃O | [2] |

| Molecular Weight | 185.27 g/mol | [2] |

| Physical Form | Solid | [2] |

| SMILES String | NCCCN1CCCC(C1)C(N)=O | [2] |

| InChI Key | UBWWRWUDJJAJCY-UHFFFAOYSA-N | [2] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-2!"]; C3 [label="C", pos="0,-2.5!"]; C4 [label="C", pos="1.2,-2!"]; C5 [label="C", pos="1.2,-0.5!"];

C6 [label="C", pos="0,1.5!"]; C7 [label="C", pos="-1.2,2!"]; C8 [label="C", pos="-1.2,3.5!"]; N2 [label="N", pos="-2.4,4!"];

C9 [label="C", pos="2.4,-0.2!"]; O1 [label="O", pos="3.4,-0.7!"]; N3 [label="N", pos="2.4,1.3!"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

N1 -- C6; C6 -- C7; C7 -- C8; C8 -- N2;

C5 -- C9; C9 -- O1 [style=double]; C9 -- N3;

// Implicit hydrogens (optional, for clarity) H1[label="H", pos="-1.5, -0.2!"]; H2[label="H2", pos="-1.5, -2.3!"]; H3[label="H2", pos="0, -3!"]; H4[label="H2", pos="1.5, -2.3!"]; H5[label="H", pos="1.5, -0.2!"];

H6[label="H2", pos="0.3, 1.8!"]; H7 [label="H2", pos="-1.5, 1.7!"]; H8 [label="H2", pos="-1.5, 3.8!"]; H9 [label="H2", pos="-2.7, 4.3!"];

H10 [label="H2", pos="2.7, 1.6!"]; }

Caption: Chemical structure of this compound.

Synthesis and Characterization: A Proposed Pathway

A practical synthetic route to this compound can be envisioned through a two-stage process starting from piperidine-3-carboxamide. This involves an initial N-alkylation followed by deprotection.

Experimental Protocol: Proposed Synthesis

Step 1: N-Alkylation of Piperidine-3-carboxamide with a Protected Aminopropyl Halide

-

Reaction Setup: To a solution of piperidine-3-carboxamide (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents).[3]

-

Addition of Alkylating Agent: To this stirred suspension, add a solution of a protected 3-halopropylamine, for instance, N-(3-bromopropyl)phthalimide (1 equivalent), dropwise at room temperature. The use of a protecting group on the terminal amine of the propyl chain is crucial to prevent self-condensation and other side reactions.

-

Reaction Monitoring: The reaction mixture is then heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude N-alkylated product. Purification can be achieved by column chromatography on silica gel.

Step 2: Deprotection of the Terminal Amine

-

Hydrazinolysis: The protected intermediate from Step 1 is dissolved in ethanol, and hydrazine hydrate (2-3 equivalents) is added.

-

Reaction and Precipitation: The mixture is refluxed for several hours. The phthalhydrazide byproduct will precipitate out of the solution upon cooling.

-

Isolation and Purification: The precipitate is removed by filtration. The filtrate is concentrated, and the residue is purified, potentially by crystallization or chromatography, to yield the final product, this compound.

Caption: Proposed two-step synthesis of the target compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structural integrity and the presence of all functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amide and amine functional groups.

Pharmacological Profile and Potential Therapeutic Applications

The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[4][5][6][7]

Potential as an Anti-malarial Agent: Proteasome Inhibition

Recent studies have identified piperidine carboxamides as potent inhibitors of the Plasmodium falciparum proteasome.[5][8][9] The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition is a validated strategy for killing the malaria parasite.[5] Piperidine carboxamides have been shown to bind to the β5 active site of the P. falciparum 20S proteasome, exhibiting selectivity over human proteasome isoforms.[5] The structural features of this compound, particularly the carboxamide group, are consistent with moieties known to interact with the proteasome active site. The aminopropyl side chain could potentially be modified to enhance binding affinity and selectivity.

Potential as an Anti-cancer Agent: ALK Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated, drives the growth of several cancers, including non-small cell lung cancer.[6] Piperidine carboxamide derivatives have been successfully developed as potent ALK inhibitors.[6][10] These inhibitors function by binding to the ATP-binding pocket of the ALK protein, thereby blocking its downstream signaling pathways that promote cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.[6][11] The core piperidine structure of this compound provides a suitable scaffold for designing novel ALK inhibitors.

Caption: Potential inhibition of the ALK signaling pathway.

Other Potential Applications

-

Induction of Senescence in Melanoma: N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells, suggesting a potential therapeutic avenue for this type of cancer.[7]

-

Antimicrobial Activity: Various sulfonyl piperidine carboxamide derivatives have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion and Future Directions

This compound is a molecule with significant, albeit largely unexplored, therapeutic potential. Its structural similarity to known inhibitors of critical biological targets such as the malarial proteasome and the ALK tyrosine kinase makes it a compelling candidate for further investigation in infectious disease and oncology drug discovery programs.

Future research should focus on:

-

Development and optimization of a robust synthetic route.

-

In vitro screening against a panel of kinases and other relevant biological targets.

-

Structure-activity relationship (SAR) studies to identify more potent and selective analogues.

-

In vivo evaluation of promising candidates in relevant disease models.

This technical guide provides a foundational understanding of this compound, offering a springboard for researchers and drug development professionals to unlock its full potential.

References

-

(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]

-

Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2294–2297. [Link]

-

Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(8), 105934. [Link]

-

Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

-

Alshammari, S. O., et al. (2024). Natural product-derived ALK inhibitors for treating ALK-driven lung cancers: an in silico study. Molecular Biology Reports, 51(1), 748. [Link]

-

Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(10), 1937–1944. [Link]

- Unknown. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

-

Kong, X., et al. (2019). (A) Representative type-I1/2 ALK inhibitors with the piperidine... ResearchGate. [Link]

-

Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

-

Various Authors. (2015). N-alkylation of amides with alkyl halides? Chemistry Stack Exchange. [Link]

-

Lemoff, A., & Phillips, M. A. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. EMBL-EBI. [Link]

- Unknown. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

da Silva, A. F. S., et al. (2022). Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. MDPI. [Link]

-

Kiec-Kononowicz, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

-

Bisht, R., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. [Link]

-

Various Authors. (2022). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.¹⁷,²³,²⁴. ResearchGate. [Link]

-

Kumar, A., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

-

Roche. (2018). How do ALK-inhibitors work in ALK-positive lung cancer? YouTube. [Link]

-

Shode, F. O., et al. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. [Link]

-

Pinto, M., et al. (2023). New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In. IRIS. [Link]

-

Alchem Pharmtech. (n.d.). Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate. Retrieved January 23, 2026, from [Link]

-

Jones, S., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry, 13(11), 1614–1620. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound AldrichCPR 915919-60-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 7. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 9. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1-(3-Aminopropyl)piperidine-3-carboxamide (CAS Number: 915919-60-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-aminopropyl)piperidine-3-carboxamide, a piperidine derivative with potential applications in medicinal chemistry and drug discovery. While specific research on this compound is limited, this document extrapolates from the rich chemistry of the piperidine-3-carboxamide scaffold to present its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological activities. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Introduction: The Significance of the Piperidine-3-Carboxamide Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. When functionalized with a carboxamide group at the 3-position, the resulting piperidine-3-carboxamide core offers a versatile platform for the development of novel therapeutic agents. Derivatives of this scaffold have shown a wide range of biological activities, including anti-cancer and antimicrobial properties.[2][3] The introduction of an aminopropyl substituent at the piperidine nitrogen, as in this compound, further expands the chemical space and potential for biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 915919-60-7 | [4] |

| Molecular Formula | C₉H₁₉N₃O | [4] |

| Molecular Weight | 185.27 g/mol | [4] |

| Appearance | Solid (predicted) | [4] |

| Storage Class | Combustible Solid | [4] |

Synthesis of this compound

Proposed Synthetic Pathway

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound AldrichCPR 915919-60-7 [sigmaaldrich.com]

synthesis of 1-(3-Aminopropyl)piperidine-3-carboxamide

An In-Depth Technical Guide to the Synthesis of 1-(3-Aminopropyl)piperidine-3-carboxamide

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Specifically, substituted piperidine-3-carboxamide derivatives have garnered significant attention for their therapeutic potential, including applications in treating melanoma and malaria.[2][3] This guide provides a comprehensive technical overview of the synthesis of a key derivative, this compound. We will explore the strategic considerations behind viable synthetic routes, delve into the mechanistic underpinnings of the chosen reactions, and present a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of this important molecular building block.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring a piperidine ring N-substituted with a primary aminopropyl chain and a carboxamide group at the 3-position. This unique architecture offers multiple points for further chemical modification, making it a valuable intermediate in the development of novel therapeutics and chemical probes.[4] The synthesis of such a molecule requires careful strategic planning to manage the reactivity of the two distinct nitrogen atoms—the secondary amine of the piperidine ring and the primary amine of the propyl chain.

Our synthetic approach must selectively form the C-N bond between the piperidine nitrogen and the propyl chain without interfering with the carboxamide or the terminal amino group. This necessitates a robust strategy, often involving the use of protecting groups to temporarily mask reactive sites.[5][6] The two most logical and industrially scalable strategies for constructing the N-alkyl bond are:

-

Reductive Amination: A powerful and widely used method for forming C-N bonds, this approach involves the reaction of a piperidine amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the target amine.[7][8]

-

Nucleophilic Alkylation: This classic method involves the direct reaction of the piperidine nitrogen nucleophile with an alkyl halide, such as a 3-halopropylamine derivative.[9]

This guide will focus on a reductive amination pathway, which is often preferred for its high efficiency, selectivity, and milder reaction conditions.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify feasible starting materials. The key disconnection is the C-N bond between the piperidine nitrogen and the propyl chain.

Caption: Overall synthetic pathway via reductive amination.

Mechanistic Insight

The reductive amination proceeds in two main stages within a single pot. [7]1. Iminium Formation: The nucleophilic piperidine nitrogen attacks the carbonyl carbon of the aldehyde. Subsequent dehydration results in the formation of a positively charged iminium ion. This step is typically reversible and often acid-catalyzed. 2. Reduction: A hydride reducing agent, specifically chosen for its selectivity, attacks the electrophilic carbon of the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent reagent for this transformation as it is mild, moisture-tolerant, and highly selective for reducing iminium ions in the presence of the starting aldehyde. [10]

Detailed Experimental Protocol

This protocol outlines a robust procedure for the hydrochloride.

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles | Notes |

| Piperidine-3-carboxamide | 128.17 | 5.00 g | 39.0 mmol | Starting material. |

| N-(3-oxopropyl)acetamide | 115.13 | 4.93 g | 42.8 mmol | 1.1 eq. |

| Sodium Triacetoxyborohydride | 211.94 | 12.40 g | 58.5 mmol | 1.5 eq. Reducing agent. |

| Dichloromethane (DCM) | - | 200 mL | - | Anhydrous solvent. |

| Hydrochloric Acid (HCl) | - | ~50 mL | - | 6M solution for deprotection and salt formation. |

| Sodium Bicarbonate (NaHCO₃) | - | As needed | - | Saturated aqueous solution for work-up. |

| Magnesium Sulfate (MgSO₄) | - | As needed | - | Anhydrous, for drying. |

| Methanol (MeOH) | - | As needed | - | For purification. |

| Diethyl Ether (Et₂O) | - | As needed | - | For precipitation/crystallization. |

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-3-carboxamide (5.00 g, 39.0 mmol) and N-(3-oxopropyl)acetamide (4.93 g, 42.8 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (200 mL) to the flask. Stir the resulting suspension at room temperature for 30 minutes.

-

Reductive Amination: Carefully add sodium triacetoxyborohydride (12.40 g, 58.5 mmol) to the mixture in portions over 15 minutes. The reaction is exothermic; maintain the temperature below 30°C.

-

Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidine derivative is consumed.

-

Work-up: Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (~100 mL). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate as a viscous oil or solid.

-

Deprotection and Salt Formation: To the crude intermediate, add 6M hydrochloric acid (50 mL). Heat the mixture to reflux (approx. 100-110°C) for 4 hours.

-

Isolation: Allow the solution to cool to room temperature and then concentrate under reduced pressure to remove water and excess HCl.

-

Purification: Add methanol (~20 mL) to the residue and stir. Slowly add diethyl ether (~100 mL) until a precipitate forms. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Final Product: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as its dihydrochloride salt.

Purification and Characterization

The final product's purity should be assessed to ensure it meets the standards for subsequent research and development activities.

-

Purification: The primary purification method described is precipitation/crystallization, which is effective for isolating the hydrochloride salt. For higher purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed. [11]In RP-HPLC, the crude product is dissolved in a polar mobile phase and passed through a nonpolar stationary phase (like C18-silica), separating the target compound from impurities based on hydrophobicity. [11]* Characterization: The identity and structure of the final compound must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the successful formation of the N-propyl bond.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. * Purity Analysis: Analytical HPLC can determine the purity of the final product, typically aiming for >95% for research applications.

-

Safety and Handling

-

Reagents: Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid; handle it in a dry environment. Dichloromethane is a volatile and potentially carcinogenic solvent; all operations should be conducted in a well-ventilated fume hood. Concentrated acids like HCl are highly corrosive.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The is efficiently achieved through a strategic reductive amination pathway. This method demonstrates the critical importance of protecting group chemistry to direct reactivity and achieve high yields of the desired product. The detailed protocol provided herein serves as a reliable and scalable procedure for researchers in synthetic and medicinal chemistry. The successful synthesis of this versatile building block opens avenues for the development of novel piperidine-based compounds with significant therapeutic potential.

References

- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents.

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available from: [Link]

-

Guanidine Group Functionalization by Tailor-made Precursors| Protocol Preview - YouTube. (2022-09-28). Available from: [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing). (2020-06-02). Available from: [Link]

-

21.6: Synthesis of Amines by Reductive Amination - Chemistry LibreTexts. (2020-08-26). Available from: [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - RSC Publishing. Available from: [Link]

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH. Available from: [Link]

-

(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. Available from: [Link]

- CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available from: [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. Available from: [Link]

-

CAS N/A | Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate - Alchem.Pharmtech. Available from: [Link]

-

Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography - Analyst (RSC Publishing). Available from: [Link]

-

Amino Protecting Groups Stability - Organic Chemistry Portal. Available from: [Link]

-

The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. Available from: [Link]

-

Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018-06-07). Available from: [Link]

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. Available from: [Link]

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - Frontiers. (2025-06-03). Available from: [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available from: [Link]

-

Special Issue : Extraction, Purification and Application of Bioactive Compounds - MDPI. Available from: [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC - NIH. (2023-09-07). Available from: [Link]

-

23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021-07-31). Available from: [Link]

-

1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem. Available from: [Link]

-

Protective Groups - Organic Chemistry Portal. Available from: [Link]

-

A rapid procedure for the purification of ferredoxin from Clostridia using polyethyleneimine - PubMed. Available from: [Link]

- CN101851194B - Preparation method of nicotinamide - Google Patents.

-

First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease - MDPI. Available from: [Link]

-

Protection for the AMINE.pptx. Available from: [Link]

-

Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen - PMC - NIH. Available from: [Link]

-

Reductive Amination & Amide Synthesis (IOC 40) - YouTube. (2022-04-29). Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Protective Groups [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 10. youtube.com [youtube.com]

- 11. bachem.com [bachem.com]

1-(3-Aminopropyl)piperidine-3-carboxamide synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-(3-Aminopropyl)piperidine-3-carboxamide

Introduction

This compound is a key chemical building block featuring a disubstituted piperidine core. The piperidine ring is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its conformational properties and synthetic versatility.[1] Derivatives of this scaffold are explored in various therapeutic areas, including neurological disorders and as enzyme inhibitors.[1][2][3] This guide, intended for researchers and drug development professionals, provides a detailed examination of the principal synthetic pathways to this compound, focusing on the underlying chemical logic, step-by-step protocols, and a comparative analysis of methodologies.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests two primary disconnection strategies. The first involves disconnecting the C-N bond at the N1 position of the piperidine ring, leading to piperidine-3-carboxamide (II) and a protected 3-aminopropyl halide (III). The second approach involves a reductive amination disconnection, also at the N1 position, leading back to piperidine-3-carboxamide (II) and a protected 3-aminopropanal (IV). Both strategies rely on the crucial intermediate, piperidine-3-carboxamide (II), which can be synthesized from a protected piperidine-3-carboxylic acid derivative.

Caption: Retrosynthetic analysis of the target molecule.

Pathway A: Sequential N-Alkylation via Protected Intermediates

This pathway is a robust and linear approach that relies on the strategic use of protecting groups to ensure regioselectivity. The core principle is to first construct the piperidine-3-carboxamide moiety and then introduce the aminopropyl side chain via N-alkylation. The use of a tert-butoxycarbonyl (Boc) protecting group is central to this strategy due to its stability and ease of removal under acidic conditions.[2]

Workflow for Pathway A

Caption: Workflow diagram for the sequential N-alkylation pathway.

Experimental Protocols

Step 1: Synthesis of N-Boc-piperidine-3-carboxamide

This step involves a standard amide coupling reaction. The carboxylic acid is activated in situ to facilitate the reaction with an ammonia source.

-

Setup: To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq), 4-(Dimethylamino)pyridine (DMAP) (0.1 eq), and ammonium chloride (NH₄Cl) (1.2 eq).[3]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, partition the mixture between DCM and a saturated sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield N-Boc-piperidine-3-carboxamide as a solid.

Step 2: Synthesis of Piperidine-3-carboxamide (Deprotection)

-

Setup: Dissolve N-Boc-piperidine-3-carboxamide (1.0 eq) in a solution of 4M HCl in 1,4-dioxane or a 25% solution of trifluoroacetic acid (TFA) in DCM.

-

Reaction: Stir the solution at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Workup: Concentrate the reaction mixture in vacuo. The resulting hydrochloride salt can be used directly or neutralized by dissolving in a minimal amount of water and adjusting the pH to >10 with a base (e.g., NaOH or K₂CO₃), followed by extraction with an organic solvent like ethyl acetate.

Step 3 & 4: N-Alkylation and Final Deprotection

-

Setup: To a solution of piperidine-3-carboxamide (1.0 eq) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.5 eq) and N-(tert-butoxycarbonyl)-3-bromopropylamine (1.1 eq).

-

Reaction: Heat the mixture to 60-80 °C and stir for 8-12 hours. Monitor the reaction by TLC.

-

Workup: After cooling, filter off the inorganic salts and concentrate the filtrate. The residue is then taken up in an organic solvent and washed with water to remove any remaining salts.

-

Final Deprotection: The crude intermediate from the previous step is dissolved directly in a 4M HCl/dioxane or TFA/DCM solution and stirred for 2-4 hours at room temperature.

-

Isolation: The solvent is removed under reduced pressure. The resulting crude product can be purified by crystallization or chromatography to yield this compound, often as a dihydrochloride salt.[4]

Pathway B: Convergent Synthesis via Reductive Amination

This pathway offers a more convergent and often higher-yielding approach by forming the key N-C bond in a single, efficient step.[5] Reductive amination involves the reaction of an amine with an aldehyde to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[6][7]

Workflow for Pathway B

Caption: Workflow diagram for the convergent reductive amination pathway.

Experimental Protocols

Step 1: Preparation of Intermediates

-

Piperidine-3-carboxamide: Synthesized as described in Pathway A (Steps 1 & 2).

-

3-(Boc-amino)propanal: This aldehyde can be prepared by the controlled oxidation of the corresponding alcohol, 3-(Boc-amino)propan-1-ol, using reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). It is often generated and used in situ due to its potential instability.

Step 2: Reductive Amination

-

Setup: To a stirred solution of piperidine-3-carboxamide (1.0 eq) and 3-(Boc-amino)propanal (1.1 eq) in a chlorinated solvent like 1,2-dichloroethane (DCE) or DCM, add a small amount of acetic acid (catalytic).

-

Reaction: Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Continue stirring at room temperature for 12-18 hours.

-

Workup: Quench the reaction by the slow addition of a saturated NaHCO₃ solution. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

Purification: The crude product is purified by flash chromatography.

Step 3: Final Deprotection

-

Procedure: The purified intermediate from Step 2 is deprotected using the same acidic conditions as in Pathway A (e.g., 4M HCl in dioxane or TFA in DCM) to yield the final product.

Comparative Analysis of Pathways

| Feature | Pathway A: Sequential N-Alkylation | Pathway B: Reductive Amination | Rationale |

| Step Count | Longer (typically 4-5 steps from acid) | Shorter (typically 3-4 steps from acid) | Reductive amination is a convergent, one-pot C-N bond formation step. |

| Overall Yield | Moderate | Potentially Higher | Convergent pathways often lead to higher overall yields by minimizing linear steps. |

| Scalability | Good | Excellent | Reductive amination is a highly reliable and scalable industrial reaction. |

| Reagent Profile | Uses alkyl halides (potential toxicity). | Uses aldehydes (potential instability) and STAB (mild, but moisture-sensitive). | Both pathways use standard, commercially available reagents. |

| Robustness | Very reliable and predictable. | Highly efficient, but aldehyde stability can be a concern. | Pathway A is often preferred for initial lab-scale synthesis due to its straightforward nature. |

Safety and Handling

-

Protecting Groups: Reagents for Boc deprotection, such as trifluoroacetic acid and concentrated hydrochloric acid, are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

-

Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are suspected carcinogens. Acetonitrile (ACN) and dimethylformamide (DMF) are toxic. All solvent handling should occur in a well-ventilated area.

-

Reagents: Alkylating agents can be toxic and should be handled with care. Sodium triacetoxyborohydride (STAB) can release flammable hydrogen gas upon contact with strong acids or water; it should be added cautiously to reaction mixtures.

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategic pathways. The Sequential N-Alkylation route offers a robust, albeit longer, method that is excellent for controlled, small-scale synthesis. In contrast, the Convergent Reductive Amination pathway provides a more elegant and efficient solution that is highly amenable to scale-up, making it attractive for process chemistry and larger-scale production. The choice between these pathways will depend on the specific project requirements, including scale, available starting materials, and desired process efficiency. Both methods highlight the importance of strategic functional group protection and the power of modern synthetic reactions in constructing complex molecular building blocks.

References

-

PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]

-

ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

-

ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

- Google Patents. (n.d.). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

Taylor & Francis Online. (n.d.). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

ResearchGate. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. chemimpex.com [chemimpex.com]

- 3. acgpubs.org [acgpubs.org]

- 4. This compound AldrichCPR 915919-60-7 [sigmaaldrich.com]

- 5. tandfonline.com [tandfonline.com]

- 6. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(3-Aminopropyl)piperidine-3-carboxamide

This guide provides a comprehensive overview of a strategic synthetic approach for the preparation of 1-(3-aminopropyl)piperidine-3-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented with a focus on the rationale behind the selection of starting materials, reaction conditions, and purification methods, ensuring scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The primary disconnection is at the piperidine nitrogen, leading to two key synthons: a piperidine-3-carboxamide core and a 3-aminopropyl halide equivalent. To ensure selective N-alkylation of the piperidine ring nitrogen, the primary amine of the 3-aminopropyl moiety must be suitably protected. Furthermore, to facilitate the formation of the amide bond and prevent unwanted side reactions, the piperidine nitrogen should be protected during the amidation step.

This leads to a proposed forward synthesis commencing with a commercially available and economically viable starting material, piperidine-3-carboxylic acid. The synthetic strategy will proceed through the following key stages:

-

Protection of the piperidine nitrogen: Introduction of a tert-butyloxycarbonyl (Boc) group to shield the secondary amine of piperidine-3-carboxylic acid.

-

Amide formation: Conversion of the carboxylic acid functionality to the primary carboxamide.

-

N-alkylation: Introduction of the protected 3-aminopropyl side chain onto the piperidine nitrogen.

-

Deprotection: Removal of the protecting groups to yield the final product.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Intermediates

Preparation of 1-(tert-butoxycarbonyl)piperidine-3-carboxamide (3)

The synthesis of the piperidine-3-carboxamide core begins with the protection of the piperidine nitrogen of piperidine-3-carboxylic acid (1). The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1]

The Boc-protected carboxylic acid (2) is then converted to the primary amide (3). This transformation can be achieved through several methods, including activation of the carboxylic acid with a coupling agent followed by treatment with ammonia, or conversion to an acid chloride followed by aminolysis.[2] A common and effective method involves the use of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[3]

Caption: Synthesis of the key intermediate 1-(tert-butoxycarbonyl)piperidine-3-carboxamide.

Experimental Protocol: Synthesis of 1-(tert-butoxycarbonyl)piperidine-3-carboxamide (3)

Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (2)

-

To a solution of piperidine-3-carboxylic acid (1) (1.0 eq.) in a suitable solvent such as a mixture of 1,4-dioxane and water, add a base like sodium hydroxide (1.1 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 3-4 and extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (2) as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(tert-butoxycarbonyl)piperidine-3-carboxamide (3)

-

Dissolve 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (2) (1.0 eq.) in a suitable anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Bubble ammonia gas through the solution or add a solution of ammonium chloride (1.5 eq.) and a non-nucleophilic base like triethylamine (2.0 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(tert-butoxycarbonyl)piperidine-3-carboxamide (3).

Preparation of tert-butyl (3-bromopropyl)carbamate (5)

The alkylating agent, a 3-halopropylamine with a protected amino group, is synthesized from a commercially available precursor, 3-amino-1-propanol (4). The primary amine is first protected as a Boc-carbamate, followed by conversion of the hydroxyl group to a good leaving group, such as a bromide.

Caption: Synthesis of the alkylating agent tert-butyl (3-bromopropyl)carbamate.

Experimental Protocol: Synthesis of tert-butyl (3-bromopropyl)carbamate (5)

-

Dissolve 3-amino-1-propanol (4) (1.0 eq.) in a suitable solvent such as DCM.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq.) and a base like triethylamine (1.1 eq.).

-

Stir the mixture at room temperature for 12-18 hours.

-

After completion of the reaction (monitored by TLC), wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give tert-butyl (3-hydroxypropyl)carbamate.

-

Dissolve the crude alcohol in anhydrous DCM and cool to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) (0.4 eq.) or a mixture of carbon tetrabromide (CBr₄) (1.2 eq.) and triphenylphosphine (PPh₃) (1.2 eq.).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield tert-butyl (3-bromopropyl)carbamate (5).

Assembly of the Final Product

N-Alkylation and Deprotection

With the key intermediates in hand, the final steps involve the N-alkylation of the deprotected piperidine-3-carboxamide followed by the removal of the Boc protecting group from the side chain. Alternatively, a more efficient approach involves the N-alkylation of the Boc-protected piperidine-3-carboxamide (3), followed by a single deprotection step to remove both Boc groups simultaneously. The latter is generally preferred to minimize the number of synthetic steps.

The N-alkylation of piperidines can be achieved under various conditions, typically involving a base to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the alkyl halide.[4] Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like DMF or acetonitrile.[5]

Caption: Final steps in the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (7)

Step 5: Synthesis of tert-butyl (3-(3-carbamoylpiperidin-1-yl)propyl)carbamate (6)

-

First, the Boc group from 1-(tert-butoxycarbonyl)piperidine-3-carboxamide (3) needs to be removed. Dissolve (3) in a solution of hydrochloric acid in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain piperidine-3-carboxamide hydrochloride.

-

To a solution of piperidine-3-carboxamide hydrochloride (1.0 eq.) in a suitable solvent like DMF, add a base such as potassium carbonate (2.5 eq.).

-

Add tert-butyl (3-bromopropyl)carbamate (5) (1.1 eq.) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-butyl (3-(3-carbamoylpiperidin-1-yl)propyl)carbamate (6).

Step 6: Synthesis of this compound (7)

-

Dissolve tert-butyl (3-(3-carbamoylpiperidin-1-yl)propyl)carbamate (6) in a suitable solvent such as DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent.

-

Stir the reaction mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

If the hydrochloride salt is desired, triturate the residue with diethyl ether to induce precipitation.

-

To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH) to pH > 12, and extract with an organic solvent like DCM or a mixture of chloroform and isopropanol.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound (7).

Summary of Reagents and Conditions

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Piperidine-3-carboxylic acid (1) | (Boc)₂O, NaOH, 1,4-dioxane/H₂O, 0 °C to rt | 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (2) |

| 2 | 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (2) | EDC, HOBt, NH₄Cl, TEA, DMF, rt | 1-(tert-butoxycarbonyl)piperidine-3-carboxamide (3) |

| 3 | 3-Amino-1-propanol (4) | (Boc)₂O, TEA, DCM, rt | tert-butyl (3-hydroxypropyl)carbamate |

| 4 | tert-butyl (3-hydroxypropyl)carbamate | PBr₃, DCM, 0 °C to rt | tert-butyl (3-bromopropyl)carbamate (5) |

| 5 | Piperidine-3-carboxamide | tert-butyl (3-bromopropyl)carbamate (5), K₂CO₃, DMF, 60-80 °C | tert-butyl (3-(3-carbamoylpiperidin-1-yl)propyl)carbamate (6) |

| 6 | tert-butyl (3-(3-carbamoylpiperidin-1-yl)propyl)carbamate (6) | TFA, DCM, rt or HCl/dioxane | This compound (7) |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategy relies on the use of robust and well-established chemical transformations, employing common and readily available starting materials. The use of the Boc protecting group is central to the success of this synthesis, allowing for the selective functionalization of the piperidine core and the aminopropyl side chain. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of complex nitrogen-containing heterocyclic compounds for applications in drug discovery and development.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

- Preparation method of (R)-3-Boc-aminopiperidine.

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

- It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

-

Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

Sources

Methodological & Application

Application Note & Protocol: Solubilization of 1-(3-Aminopropyl)piperidine-3-carboxamide for Research Applications

Abstract

This document provides a comprehensive guide for the solubilization of 1-(3-Aminopropyl)piperidine-3-carboxamide, a molecule of interest in drug discovery and chemical biology. Due to the limited availability of public data on this specific compound, this protocol is derived from an analysis of its structural components: a basic 1-(3-aminopropyl)piperidine moiety and a polar piperidine-3-carboxamide core. We present a systematic, rationale-driven approach to solvent selection and provide detailed protocols for both aqueous and organic solvent systems. The methodologies herein are designed to be self-validating, enabling researchers to determine the optimal dissolution conditions for their specific downstream applications, from biochemical assays to synthetic chemistry.

Compound Profile and Physicochemical Rationale

This compound (C₉H₂₀N₄O, Mol. Wt.: 200.28 g/mol ) is a multifaceted molecule featuring several key functional groups that dictate its solubility profile:

-

Primary Amine (-NH₂): A basic and hydrophilic group capable of hydrogen bonding and protonation.

-

Tertiary Amine (piperidine ring nitrogen): A second basic center that can be protonated.

-

Carboxamide (-C(O)NH₂): A polar group that can act as both a hydrogen bond donor and acceptor.

-

Aliphatic Backbone: A non-polar hydrocarbon structure that contributes to some lipophilic character.

The presence of two basic nitrogen centers (a primary and a tertiary amine) is the most critical factor for its solubility. The predicted pKa of the related compound 1-(3-aminopropyl)piperidine is approximately 10.44, indicating strong basicity.[1][2] This suggests that the solubility of this compound will be highly dependent on pH. In acidic conditions, the amine groups will be protonated to form ammonium salts, which are significantly more soluble in aqueous media than the free base form. The polar carboxamide group further enhances the potential for aqueous solubility through hydrogen bonding.

For organic media, polar aprotic solvents are predicted to be effective due to their ability to solvate the polar functional groups without interfering with the compound's basicity.

| Property | Value / Description | Reference / Rationale |

| Molecular Formula | C₉H₂₀N₄O | Calculated from structure |

| Molecular Weight | 200.28 g/mol | Calculated from formula |

| Appearance | Likely a solid, colorless to light yellow. | Based on properties of 1-(3-aminopropyl)piperidine.[1][2] |

| Key Functional Groups | Primary Amine, Tertiary Amine, Carboxamide | Structural analysis |

| Predicted pKa | ~10.4 (for the aminopropylpiperidine moiety) | The presence of multiple basic centers makes the molecule's solubility highly pH-dependent.[1] |

| Predicted Solubility | High in acidic aqueous solutions; Soluble in polar aprotic organic solvents. | Based on structural analysis and data on related piperidine carboxamides.[3][4] |

Safety and Handling Precautions

Given that this compound belongs to the piperidine and aminopropylamine families, stringent safety measures are mandatory. Related compounds are classified as corrosive and irritant.[1][2][5]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[5][6]

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[7][8] Avoid contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes.[6]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[1][2]

Systematic Solubilization Workflow

The following workflow provides a logical progression for determining the optimal solvent for this compound. This approach minimizes compound waste and efficiently identifies a suitable stock solution for your experimental needs.

Caption: Systematic workflow for solvent selection.

Detailed Experimental Protocols

Protocol 1: Aqueous Solubilization via pH Adjustment

This is the preferred method for preparing stock solutions for most biological and biochemical assays, as it avoids the use of potentially interfering organic solvents.

Causality: The two basic amine groups on the molecule will become protonated in an acidic environment, forming highly water-soluble ammonium salts.

Materials:

-

This compound

-

Sterile, high-purity water

-

Acidic buffer (e.g., 1 M HCl, or a prepared 50 mM sodium citrate buffer, pH 4.0)

-

Calibrated pH meter

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh Compound: Accurately weigh the desired amount of this compound into a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 0.200 mg.

-

Initial Suspension: Add approximately 80% of the final desired volume of high-purity water. The compound will likely form a suspension.

-

Acidification: While vortexing gently, add the acidic solution (e.g., 1 M HCl) dropwise. Monitor the solution for clarity.

-

Dissolution: Continue adding acid until the solution becomes completely clear. The key is to use the minimum amount of acid necessary to achieve full dissolution.

-

Volume Adjustment: Once dissolved, add high-purity water to reach the final target volume.

-

pH Verification: Measure the final pH of the stock solution. This is critical information for your experimental records and for ensuring consistency between batches.

-

Storage: Store the aqueous stock solution at 4°C for short-term use (1-2 weeks) or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Organic Solvent Solubilization

This method is suitable for applications in organic synthesis or when a high concentration stock is required that cannot be achieved in an aqueous buffer.[3][4]

Causality: Polar aprotic solvents like DMSO and DMF are excellent at solvating a wide range of organic molecules, including those with multiple hydrogen bond donors and acceptors.

Materials:

-

This compound

-

Anhydrous, research-grade Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Microcentrifuge tubes or glass vials

-

Vortex mixer

Procedure:

-

Weigh Compound: Accurately weigh the desired amount of the compound into an appropriate vial.

-

Add Solvent: Add the required volume of DMSO or DMF to achieve the target concentration.

-

Vortex: Securely cap the vial and vortex at room temperature for 1-2 minutes until the solid is completely dissolved.

-

Gentle Warming (Optional): If dissolution is slow, warm the mixture to 30-40°C in a water bath for 5-10 minutes. Do not overheat, as this may degrade the compound.

-

Storage: Store the organic stock solution in a tightly sealed vial (preferably with a Teflon-lined cap) at room temperature or -20°C, protected from light and moisture.

Critical Consideration: When using an organic stock in an aqueous experimental system (e.g., cell culture), ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid artifacts.[9] Always run a vehicle control (containing the same final concentration of the solvent) in your experiments.

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Compound fails to dissolve in acidic buffer. | Insufficient acid added; pH is still too high. | Add more acid dropwise while monitoring for clarity. Verify pH is < 5. |

| Compound precipitates upon dilution into aqueous media from a DMSO stock. | The compound's solubility limit in the final aqueous buffer has been exceeded. | Lower the final concentration of the compound. Increase the percentage of DMSO in the final solution (if experimentally permissible). Prepare the primary stock in an acidic aqueous buffer instead of DMSO. |

| Solution is colored (yellow/brown). | Potential compound degradation or presence of impurities. | Ensure the compound is stored correctly. Purification by recrystallization may be necessary.[10] |

Conclusion

The successful dissolution of this compound is fundamentally dependent on understanding its chemical structure. Its basic nature dictates a pH-dependent solubility profile, making acidic aqueous buffers the primary choice for biological applications. For other uses, polar aprotic solvents like DMSO provide a reliable alternative. By following the systematic workflow and protocols outlined in this note, researchers can confidently prepare stable, usable stock solutions, ensuring the reproducibility and accuracy of their experimental results.

References

-

PubChem. 1-BOC-3-Aminopiperidine. [Link]

-

Alchem.Pharmtech. Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate. [Link]

-

Istvan, E. S., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

-

Sagan, F., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Sarwat Jahan, S., et al. (2010). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of Pharma and Bio Sciences. [Link]

-

Carl ROTH. Safety Data Sheet: Piperidine. [Link]

-

Cheméo. Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5). [Link]

-

Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]

-

Lubbe, W. J., et al. (2001). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

Sources

- 1. 1-(3-Aminopropyl)piperidine CAS#: 3529-08-6 [m.chemicalbook.com]

- 2. 1-(3-Aminopropyl)piperidine | 3529-08-6 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. chemos.de [chemos.de]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocols: High-Throughput Screening of Novel 1-(3-Aminopropyl)piperidine-3-carboxamide Analogs for Drug Discovery

For: Researchers, scientists, and drug development professionals.

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, present in numerous approved pharmaceuticals.[1][2] When combined with a carboxamide moiety, the resulting piperidine-carboxamide scaffold represents a "privileged structure" with demonstrated biological activity across diverse therapeutic areas. This application note provides a comprehensive guide for the high-throughput screening (HTS) of novel chemical libraries based on the 1-(3-aminopropyl)piperidine-3-carboxamide scaffold. While public data on this specific molecule is limited, its structural congeners have yielded potent inhibitors of targets such as the Plasmodium falciparum proteasome and human Cathepsin K, as well as modulators of complex cellular phenotypes like senescence in melanoma cells.[3][4][5][6] This guide details the principles, workflows, and protocols necessary to identify and validate novel bioactive compounds from a piperidine-carboxamide-based library, empowering researchers to explore this promising chemical space.

Introduction: The Piperidine-Carboxamide Scaffold as a Target for Drug Discovery

High-throughput screening (HTS) is a foundational process in modern drug discovery, enabling the rapid testing of vast numbers of chemical compounds against specific biological targets or cellular pathways to identify "hits".[7][8] The success of an HTS campaign is critically dependent on the quality of the compound library.[9][10] Libraries built around scaffolds with proven pharmacological relevance offer a higher probability of success.

The piperidine heterocycle is one of the most prevalent structural motifs in FDA-approved drugs, valued for its favorable physicochemical properties and its ability to present substituents in defined three-dimensional orientations.[1][2][11] The piperidine-3-carboxamide substructure, in particular, has been successfully exploited to generate potent and selective modulators of challenging drug targets:

-

Antimalarial Agents: A phenotypic screen identified a piperidine carboxamide that led to the development of selective, orally active inhibitors of the Plasmodium falciparum proteasome β5 active site, a crucial target for malaria treatment.[3]

-

Anti-Osteoporosis Agents: A series of novel piperidine-3-carboxamide derivatives were synthesized and found to be potent inhibitors of Cathepsin K, a key enzyme in bone resorption, demonstrating potential for treating osteoporosis.[4]

-

Anticancer Agents: Through a high-content screen, N-arylpiperidine-3-carboxamide derivatives were discovered to induce a senescence-like phenotype in human melanoma cells, highlighting a potential new strategy for cancer therapy.[5][6]

Given this precedent, a focused library of analogs based on the this compound structure offers a rich chemical space for discovering novel therapeutic agents. The aminopropyl side chain provides an additional vector for chemical modification and potential interaction with biological targets. This guide outlines a strategic approach to screening such a library.

The High-Throughput Screening Cascade: From Primary Screen to Validated Hit

A successful HTS campaign is a multi-step process designed to systematically identify true hits while eliminating false positives.[12] The process, often referred to as a screening cascade or funnel, involves a primary screen, hit confirmation, and subsequent validation assays.

Figure 2: Hypothetical pathway leading to a senescence phenotype.

Materials & Equipment

-

Cell Line: A relevant human cell line (e.g., A375 melanoma cells). [5]* Microplates: 384-well, clear-bottom, imaging-compatible plates.

-

Reagents: Cell culture medium, fetal bovine serum (FBS), antibiotics, Hoechst 33342 (nuclear stain), and a marker for senescence (e.g., an antibody against γH2AX or a substrate for SA-β-galactosidase).

-

Instrumentation: Automated liquid handler, cell incubator, high-content imaging system.

Step-by-Step Protocol

-

Cell Seeding:

-

Harvest and count cells, then dilute to an optimized seeding density in culture medium.

-

Using a multichannel dispenser, seed 40 µL of the cell suspension into each well of a 384-well imaging plate.

-

Incubate for 18-24 hours to allow cells to attach and resume growth.

-

Causality: A uniform cell monolayer is critical for reproducible imaging results.

-

-

Compound Treatment:

-

Perform a serial dilution of the compound library plates to achieve the desired final screening concentration.

-

Add 10 µL of the diluted compound solution to the cell plates. Final assay volume is 50 µL.

-

Causality: A multi-day incubation is typically required to observe phenotypic changes like senescence.

-

-

Long-Term Incubation:

-

Incubate the plates for 72-96 hours in a humidified incubator at 37°C and 5% CO₂.

-

-

Cell Staining:

-

Prepare a staining solution containing Hoechst 33342 (to identify nuclei) and the chosen phenotypic marker in a suitable buffer (e.g., PBS with permeabilization agents if using antibodies).

-

Remove the culture medium and add 30 µL of the staining solution to each well.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Wash the wells with PBS to remove excess stain.

-

Acquire images using an automated high-content imaging system, capturing at least two channels (e.g., DAPI for nuclei, FITC for the phenotype marker).

-

Use image analysis software to segment cells based on the nuclear stain and quantify parameters such as nuclear size, cell shape, and the intensity/texture of the phenotypic marker.

-

Causality: Multiparametric analysis allows for a nuanced definition of a "hit" beyond a single readout.

-

Hit Validation and Triaging: Ensuring Trustworthiness

The primary screen will inevitably generate hits that are artifacts of the assay technology. A rigorous validation process is essential to focus resources on the most promising compounds. [12]

-

Hit Confirmation: Re-test initial hits from the primary screen in the same assay, but generate a full 8- to 12-point dose-response curve to determine potency (IC₅₀ or EC₅₀). [13]2. Orthogonal Assays: Validate the dose-response activity in an orthogonal assay that uses a different detection technology (e.g., confirming a fluorescence-based hit with a label-free method like Surface Plasmon Resonance). [13][14]This helps eliminate compounds that interfere with the primary assay's detection system.

-

Cheminformatics Triage:

-

Remove PAINS: Filter out Pan-Assay Interference Compounds (PAINS), which are known to be promiscuous and non-specifically interfere with many assays. [12] * SAR Analysis: Examine Structure-Activity Relationships (SAR) from the confirmed hits. Clusters of structurally related active compounds provide higher confidence than singleton hits. [12]4. Compound Integrity: Purchase or re-synthesize the most promising hits as dry powders. Confirm their identity and purity (>95%) using analytical methods like LC-MS and NMR before proceeding to more complex secondary assays. [12] By implementing this systematic approach, researchers can confidently identify robust and tractable hit compounds from a this compound library, paving the way for successful lead optimization campaigns.

-

References

-

BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]

-

Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

-

Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PubMed Central. [Link]

-

Kim, M., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed Central. [Link]

-